3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate
CAS No.: 1221715-84-9
Cat. No.: VC2788612
Molecular Formula: C12H13F3INO3
Molecular Weight: 403.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1221715-84-9 |
|---|---|
| Molecular Formula | C12H13F3INO3 |
| Molecular Weight | 403.14 g/mol |
| IUPAC Name | 3-[(4-iodophenyl)methoxy]azetidine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C10H12INO.C2HF3O2/c11-9-3-1-8(2-4-9)7-13-10-5-12-6-10;3-2(4,5)1(6)7/h1-4,10,12H,5-7H2;(H,6,7) |
| Standard InChI Key | ZWXKHBCRTOLIEV-UHFFFAOYSA-N |
| SMILES | C1C(CN1)OCC2=CC=C(C=C2)I.C(=O)(C(F)(F)F)O |
| Canonical SMILES | C1C(CN1)OCC2=CC=C(C=C2)I.C(=O)(C(F)(F)F)O |
Introduction
3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate is a complex organic compound characterized by its molecular formula, C12H13F3INO, and a molecular weight of 403.14 g/mol . This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle, and a trifluoroacetate group known for its electron-withdrawing properties. It is classified as an organic compound and can be categorized under heterocycles due to the presence of the azetidine ring.
Synthesis of 3-[(4-Iodobenzyl)oxy]azetidine Trifluoroacetate
The synthesis of this compound typically involves the reaction of 4-iodobenzyl alcohol with azetidine. The reaction is conducted in the presence of a suitable base, such as sodium hydride or potassium carbonate, and trifluoroacetic anhydride. Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), and the process is generally carried out at room temperature or slightly elevated temperatures.
Synthesis Conditions
| Component | Description |
|---|---|
| Reactants | 4-Iodobenzyl alcohol, Azetidine |
| Base | Sodium hydride, Potassium carbonate |
| Reagent | Trifluoroacetic anhydride |
| Solvents | Dimethylformamide (DMF), Tetrahydrofuran (THF) |
| Temperature | Room temperature or slightly elevated |
Scientific Applications and Research Findings
While specific scientific applications of 3-[(4-Iodobenzyl)oxy]azetidine trifluoroacetate are not extensively documented in the available literature, compounds with similar structural features, such as azetidine derivatives, have been explored in various pharmaceutical contexts. For instance, azetidine and cyclobutane derivatives have been investigated for their potential as Janus kinase (JAK) inhibitors .
Potential Applications
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